
3-ブトキシ-2-フルオロ-4-メトキシフェニルボロン酸
説明
3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is a useful research compound. Its molecular formula is C11H16BFO4 and its molecular weight is 242.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ヒドロキシフェニルナフトールの合成
3-ブトキシ-2-フルオロ-4-メトキシフェニルボロン酸: は、ヒドロキシフェニルナフトールの合成に使用されます。ヒドロキシフェニルナフトールは、17β-ヒドロキシステロイドデヒドロゲナーゼタイプ2の阻害剤として重要な役割を果たします。 この酵素は、ステロイドホルモンの生物学的経路において重要な役割を果たしており、その阻害はステロイドホルモンの不均衡に関連する疾患の治療に役立ちます .
位置選択的鈴木カップリング
この化合物は、位置選択的鈴木カップリング反応の反応物として役立ちます。 この用途は、特に有機化学の分野で、複雑な有機分子(医薬品やポリマーを含む)の合成における基本的なステップである炭素-炭素結合を形成するために重要です .
ルテニウム触媒によるアリール化反応
また、ルテニウム触媒によるアリール化反応にも関与しています。 アリール化は、分子にアリール基を導入するために不可欠であり、その化学的性質を大きく変化させる可能性があり、新しい材料や薬物の開発に役立ちます .
アミノ-トリメトキシフェニル-アリールチアゾールの合成
このボロン酸誘導体は、アミノ-トリメトキシフェニル-アリールチアゾールの合成における重要な反応物です。 これらの化合物は、潜在的な微小管阻害剤および抗腫瘍剤として同定されており、この化合物が医薬品化学研究において重要な役割を果たしていることを示しています .
ロジウム触媒によるシアノ化
この化合物は、ロジウム触媒によるシアノ化プロセスに用途があります。 シアノ化は、分子にシアノ基を導入し、ニトリルの生成に重要な官能基となります。ニトリルは、さまざまな産業用途で使用される重要な有機化合物クラスです .
ペタシス反応
これは、ペタシス反応で使用されます。ペタシス反応は、アミンを合成するために炭素-窒素結合を形成する多成分反応です。 アミンは、有機合成の基本であり、幅広い生物活性分子に見られます .
ピナコールボロン酸エステルのプロト脱ボロン化
ピナコールボロン酸エステルの触媒的プロト脱ボロン化において、3-ブトキシ-2-フルオロ-4-メトキシフェニルボロン酸を使用することができます。 このプロセスは、分子からボロン部分を除去するために不可欠であり、多くの場合、有機合成において所望の最終生成物を得るために必要なステップです .
酵素活性の阻害剤の開発
最後に、この化合物は、17β-ヒドロキシステロイドデヒドロゲナーゼタイプ1などの酵素の阻害剤を開発する上で役立ちます。 この酵素を阻害することは、乳がんや子宮内膜症などの病気の治療に有効です。これらの病気では、ステロイドホルモンが病気の進行に役割を果たしています .
作用機序
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions , suggesting that the compound may interact with palladium catalysts and various organic groups in these reactions.
Mode of Action
In the context of suzuki-miyaura cross-coupling reactions, boronic acids typically undergo transmetalation, a process where the boronic acid transfers its organic group to a metal catalyst, such as palladium .
Biochemical Pathways
In suzuki-miyaura cross-coupling reactions, the compound would be involved in the formation of new carbon-carbon bonds, which could impact various biochemical pathways depending on the specific reactants and products involved .
Result of Action
As a participant in suzuki-miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds, which can lead to the synthesis of various organic compounds .
Action Environment
Factors such as temperature, ph, and the presence of other reactants or catalysts can potentially influence the compound’s participation in suzuki-miyaura cross-coupling reactions .
生化学分析
Biochemical Properties
3-Butoxy-2-fluoro-4-methoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in organic synthesis for forming carbon-carbon bonds . This compound interacts with various enzymes and proteins, including those involved in the catalytic protodeboronation of pinacol boronic esters . The nature of these interactions often involves the formation of covalent bonds between the boronic acid group and the active sites of enzymes, leading to enzyme inhibition or activation.
Cellular Effects
The effects of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to affect the activity of enzymes involved in metabolic pathways, thereby altering the levels of metabolites and the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid exerts its effects through specific binding interactions with biomolecules. These interactions often involve the formation of covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can undergo degradation under certain conditions, leading to a decrease in its efficacy over time. Additionally, long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enzyme activation and enhanced metabolic activity . At high doses, it can cause toxic or adverse effects, including enzyme inhibition, disruption of metabolic pathways, and cellular toxicity. Threshold effects have also been observed, where the compound exhibits a dose-dependent response, with significant changes in cellular function occurring at specific dosage levels.
Metabolic Pathways
3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is involved in various metabolic pathways, including those related to the synthesis and degradation of boronic esters . This compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels. For instance, it can influence the activity of enzymes involved in the catalytic protodeboronation of pinacol boronic esters, thereby affecting the overall metabolic activity within cells.
Transport and Distribution
The transport and distribution of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, thereby influencing its activity and function. Additionally, the compound’s transport and distribution can be affected by factors such as cellular uptake, efflux, and intracellular trafficking.
Subcellular Localization
The subcellular localization of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is a critical factor that influences its activity and function . This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may accumulate in the cytoplasm, where it can influence metabolic pathways and enzyme activity.
特性
IUPAC Name |
(3-butoxy-2-fluoro-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BFO4/c1-3-4-7-17-11-9(16-2)6-5-8(10(11)13)12(14)15/h5-6,14-15H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHOSSQJCLRWNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)OCCCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801232327 | |
| Record name | B-(3-Butoxy-2-fluoro-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801232327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1793003-67-4 | |
| Record name | B-(3-Butoxy-2-fluoro-4-methoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1793003-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(3-Butoxy-2-fluoro-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801232327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane](/img/structure/B1527089.png)

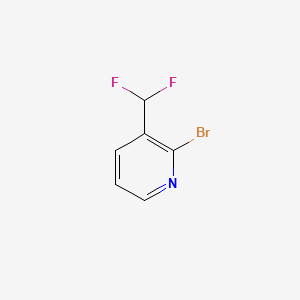
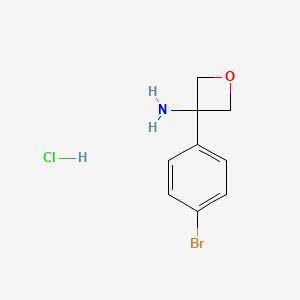
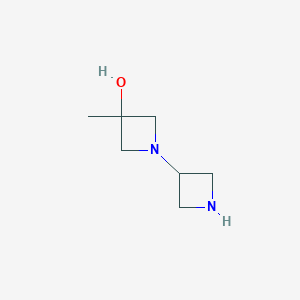
![7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B1527097.png)
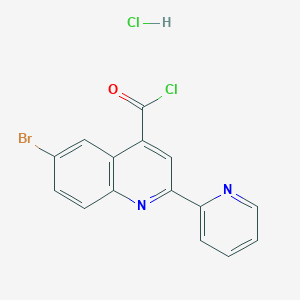
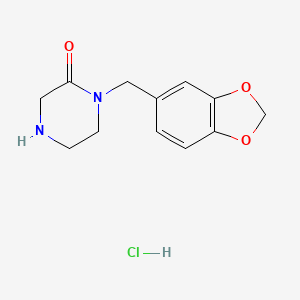
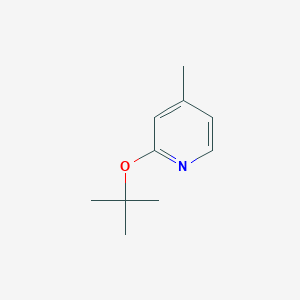
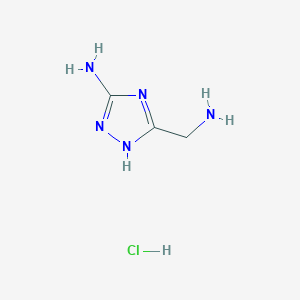
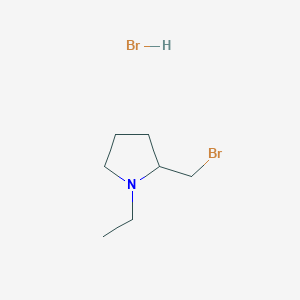
![[4-(2-Nitropropyl)phenyl]amine hydrochloride](/img/structure/B1527105.png)

